
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Descripción general
Descripción
The compound “1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid” is a pyridine derivative with a cyclopropylmethyl group at the 1-position and a carboxylic acid group at the 4-position. The 2-oxo-1,2-dihydropyridine part of the molecule suggests that it has a pyridine ring which is reduced (hydrogenated) at one of the double bonds and has a carbonyl group (C=O) at the 2-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction. The cyclopropylmethyl group could potentially be introduced through a nucleophilic substitution or an addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring would have a carbonyl group at the 2-position and a carboxylic acid group at the 4-position. The cyclopropylmethyl group would be attached to the nitrogen atom at the 1-position .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution. The presence of the carbonyl group and the carboxylic acid group could also make it susceptible to reactions such as reduction, acylation, and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar, and could also influence its solubility in various solvents .Aplicaciones Científicas De Investigación
Medicine: Antimicrobial Agents
This compound has been explored for its potential as an antimicrobial agent. Derivatives of this compound have shown activity against various bacterial strains, which could be beneficial in developing new antibiotics to combat resistant bacteria .
Agriculture: Plant Growth Regulators
In agriculture, similar cyclopropyl-containing compounds have been used as plant growth regulators. These substances can influence the growth and differentiation of plants, potentially improving crop yields and quality .
Materials Science: Polymer Synthesis
The cyclopropyl group in such compounds can be utilized in polymer synthesis, contributing to the development of new materials with unique properties like increased durability or specialized functionalities .
Environmental Science: Pollution Remediation
Compounds with cyclopropyl groups have been studied for their role in environmental science, particularly in pollution remediation. They may be involved in processes that degrade pollutants or convert them into less harmful substances .
Biochemistry: Enzyme Inhibition
In biochemistry, cyclopropyl derivatives are of interest for their ability to act as enzyme inhibitors. This can be crucial for understanding metabolic pathways and developing drugs that target specific enzymes .
Pharmacology: Drug Development
The structural motif present in “1-(cyclopropylmethyl)-2-oxopyridine-4-carboxylic acid” is significant in pharmacology. It’s often found in drug molecules, where it can contribute to the therapeutic effect by interacting with biological targets .
Chemical Engineering: Catalysis
In chemical engineering, such compounds can be used as intermediates in catalytic processes to synthesize a variety of chemicals, potentially improving efficiency and selectivity in industrial reactions .
Analytical Chemistry: Chromatography Standards
Lastly, in analytical chemistry, cyclopropyl-containing compounds can serve as standards or reagents in chromatographic methods, aiding in the analysis and identification of complex mixtures .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-2-oxopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-8(10(13)14)3-4-11(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWYULSCTWVIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




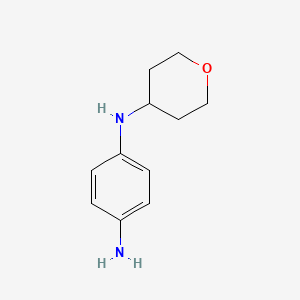
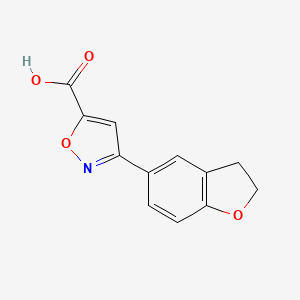
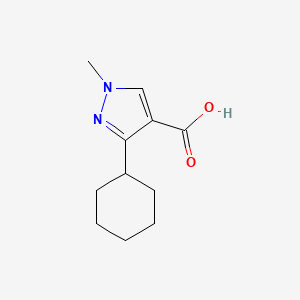
![2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419016.png)
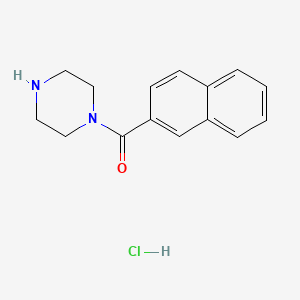
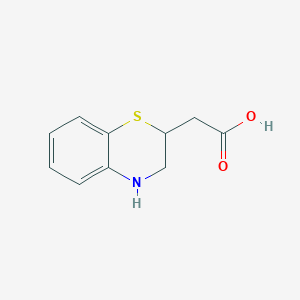

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine](/img/structure/B1419023.png)
![(S)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B1419026.png)
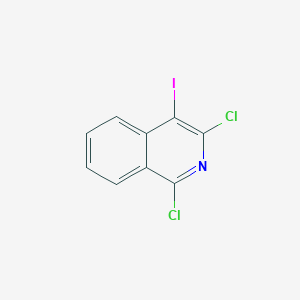
![2-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1419030.png)

